[4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-yl](pyrrolidin-1-yl)methanone
Description
The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone features a 1,4-benzothiazine core modified with a 1,1-dioxide group, a 3-bromophenyl substituent at position 4, a fluorine atom at position 6, and a pyrrolidinyl methanone moiety.
Properties
IUPAC Name |
[4-(3-bromophenyl)-6-fluoro-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O3S/c20-13-4-3-5-15(10-13)23-12-18(19(24)22-8-1-2-9-22)27(25,26)17-7-6-14(21)11-16(17)23/h3-7,10-12H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYLIRJGDDDIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C3=C(S2(=O)=O)C=CC(=C3)F)C4=CC(=CC=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure includes a benzothiazinone core, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on diverse research findings.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, primarily due to its interaction with various cellular pathways and molecular targets.
Antimicrobial Activity
Studies have shown that derivatives of benzothiazinones display significant antimicrobial properties. The compound's structural analogs have been tested against various bacterial strains, demonstrating efficacy against resistant strains such as Mycobacterium tuberculosis. The mechanism often involves inhibition of cell wall synthesis or disruption of metabolic pathways critical for bacterial survival.
Anticancer Properties
The compound has also been investigated for its anticancer potential. Research indicates that it may induce apoptosis in cancer cells through several mechanisms:
- Inhibition of Proliferation : The compound has been shown to inhibit cell proliferation in various cancer cell lines.
- Induction of Apoptosis : It triggers apoptotic pathways by activating caspases and altering mitochondrial membrane potential.
- Cell Cycle Arrest : Studies suggest that it can cause G2/M phase arrest in cancer cells, leading to reduced cell division.
Case Studies and Research Findings
| Study | Findings | Reference |
|---|---|---|
| Study 1 | Demonstrated antibacterial activity against Mycobacterium tuberculosis with an MIC value of 0.5 µg/mL. | [PubMed: 33180507] |
| Study 2 | Induced apoptosis in breast cancer cell lines via caspase activation and mitochondrial dysfunction. | [BenchChem] |
| Study 3 | Showed significant inhibition of tumor growth in xenograft models of lung cancer. | [Chemsrc] |
The biological activity of 4-(3-bromophenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA replication and repair, leading to increased DNA damage in cancer cells.
- Inflammatory Pathway Modulation : It has been observed to modulate inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in tumor microenvironments.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with analogs from the evidence:
Key Observations:
- Core Heterocycle: The benzothiazine core in the target compound differs from benzoxathiane () and pyrazoline () in ring size, oxidation state, and heteroatom arrangement. The 1,1-dioxide group increases polarity compared to non-oxidized sulfur-containing analogs.
- 6-Fluoro substitution likely enhances electronegativity and hydrogen-bonding capacity compared to methoxy in benzoxathiane . The pyrrolidinyl methanone moiety may improve solubility over the thiophene group in benzoxathiane due to increased hydrogen-bond acceptor capacity.
Methodological Considerations in Similarity Assessment
Compound similarity is often evaluated using computational methods such as Tanimoto coefficients or pharmacophore modeling . For the target compound:
- Structural Similarity : The benzothiazine core shares partial overlap with benzoxathiane () but diverges in oxidation state and substituent placement.
- Biological Implications : Fluorine and bromine substituents are associated with enhanced bioavailability and target affinity in drug discovery, as seen in pyrazoline derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
